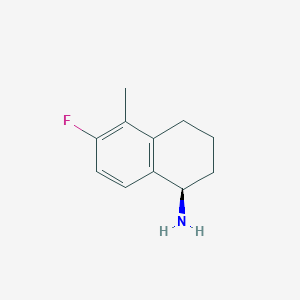
(R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a fluorine atom and a methyl group on a tetrahydronaphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor.
Methylation: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.
Reduction: The naphthalene ring is partially reduced to form the tetrahydronaphthalene structure.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of ®-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale batch or continuous flow processes. Key considerations include the selection of cost-effective reagents, optimization of reaction conditions, and efficient separation techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the tetrahydronaphthalene ring.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiolates.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
®-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry
In the industrial sector, ®-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group, which may affect its biological activity.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom, which may influence its chemical reactivity.
6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalene: Lacks the amine group, which is essential for its biological interactions.
Uniqueness
®-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both the fluorine atom and the methyl group on the tetrahydronaphthalene backbone, combined with its chiral nature. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H14FN |
|---|---|
Peso molecular |
179.23 g/mol |
Nombre IUPAC |
(1R)-6-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |
Clave InChI |
JPUNXCJAQJRPJN-LLVKDONJSA-N |
SMILES isomérico |
CC1=C(C=CC2=C1CCC[C@H]2N)F |
SMILES canónico |
CC1=C(C=CC2=C1CCCC2N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033846.png)
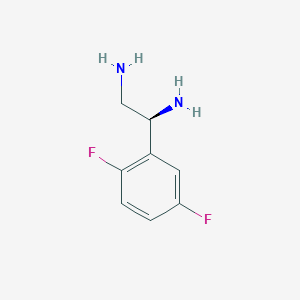
![(2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone](/img/structure/B13033864.png)

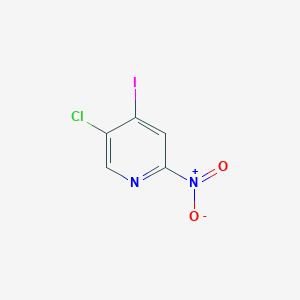
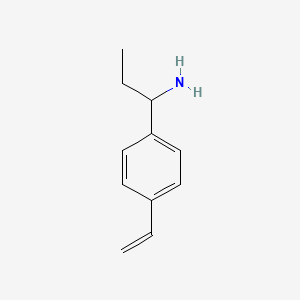
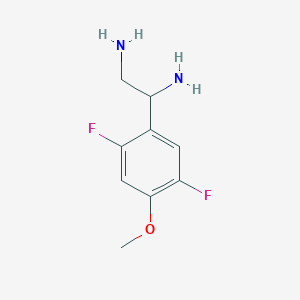
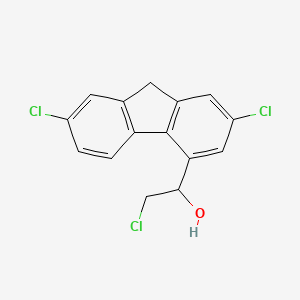

![N-(3-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B13033892.png)
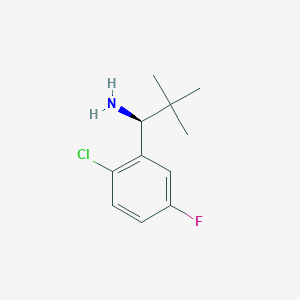
![(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine](/img/structure/B13033905.png)

![1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033918.png)
